molecular formula C16H17NO B1392071 5-Methyl-2-(4-Propylbenzoyl)pyridine CAS No. 1187170-25-7

5-Methyl-2-(4-Propylbenzoyl)pyridine

Cat. No. B1392071
M. Wt: 239.31 g/mol
InChI Key: ZUTUIJLPTGOVIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(4-Propylbenzoyl)pyridine is a chemical compound with the molecular formula C16H17NO . It is available for purchase from various suppliers.


Synthesis Analysis

The synthesis of substituted pyridines, such as 5-Methyl-2-(4-Propylbenzoyl)pyridine, has been reported in the literature . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of 5-Methyl-2-(4-Propylbenzoyl)pyridine can be represented by the InChI code: 1S/C16H17NO/c1-3-4-13-6-8-14 (9-7-13)16 (18)15-10-5-12 (2)11-17-15/h5-11H,3-4H2,1-2H3 .

Scientific Research Applications

Environmental Impact of Pyridine-Based Compounds Parabens, a class of compounds with a pyridine component, have been scrutinized for their presence in aquatic environments. Their widespread use in consumer products and subsequent detection in various water bodies highlight the need for research on their environmental fate and behavior. This emphasizes the environmental aspect of pyridine-based compounds, including 5-Methyl-2-(4-Propylbenzoyl)pyridine, necessitating studies on their biodegradability and potential ecological impacts (Haman, Dauchy, Rosin, & Munoz, 2015).

Synthesis and Pharmaceutical Applications

Pharmaceutical Synthesis and Impurities The synthesis of pharmaceuticals often involves pyridine derivatives, as seen in the novel synthesis methods for omeprazole, a proton pump inhibitor. This process, which may involve compounds like 5-Methyl-2-(4-Propylbenzoyl)pyridine, highlights the importance of understanding the synthesis pathways and potential impurities in drug development (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Hybrid Catalysts in Medicinal Chemistry The use of hybrid catalysts in synthesizing medicinally relevant compounds, such as 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, demonstrates the potential of pyridine derivatives in facilitating complex chemical reactions. These catalysts enable the development of compounds with significant pharmaceutical applications, highlighting the role of pyridine derivatives in advancing medicinal chemistry (Parmar, Vala, & Patel, 2023).

properties

IUPAC Name

(5-methylpyridin-2-yl)-(4-propylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-3-4-13-6-8-14(9-7-13)16(18)15-10-5-12(2)11-17-15/h5-11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTUIJLPTGOVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301244781
Record name (5-Methyl-2-pyridinyl)(4-propylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301244781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(4-Propylbenzoyl)pyridine

CAS RN

1187170-25-7
Record name (5-Methyl-2-pyridinyl)(4-propylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Methyl-2-pyridinyl)(4-propylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301244781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-(4-Propylbenzoyl)pyridine
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-(4-Propylbenzoyl)pyridine
Reactant of Route 3
Reactant of Route 3
5-Methyl-2-(4-Propylbenzoyl)pyridine
Reactant of Route 4
Reactant of Route 4
5-Methyl-2-(4-Propylbenzoyl)pyridine
Reactant of Route 5
Reactant of Route 5
5-Methyl-2-(4-Propylbenzoyl)pyridine
Reactant of Route 6
Reactant of Route 6
5-Methyl-2-(4-Propylbenzoyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.